molecular formula C15H17N3O3 B14635232 N'-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea CAS No. 57191-22-7

N'-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea

Cat. No.: B14635232
CAS No.: 57191-22-7
M. Wt: 287.31 g/mol
InChI Key: BHONZVWNKVFWAQ-UHFFFAOYSA-N
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Description

N’-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a methoxypyridinyl group attached to a phenyl ring, which is further connected to a dimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea typically involves a multi-step process. One common method starts with the preparation of 6-methoxypyridin-2-ol, which is then reacted with 4-fluoronitrobenzene under basic conditions to form 4-(6-methoxypyridin-2-yloxy)nitrobenzene. The nitro group is subsequently reduced to an amine, followed by the reaction with dimethylcarbamoyl chloride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of N’-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea may involve optimized reaction conditions to enhance yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group in intermediates can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-(6-hydroxypyridin-2-yloxy)phenyl-N,N-dimethylurea.

    Reduction: Formation of 4-(6-methoxypyridin-2-yloxy)aniline.

    Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

N’-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets. The methoxypyridinyl group can bind to active sites of enzymes, inhibiting their activity. The phenyl ring and dimethylurea moiety contribute to the compound’s overall binding affinity and specificity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N- {4- [ (3-cyano-4-methoxypyridin-2-yl)oxy]phenyl}acetamide: Similar structure with a cyano group instead of a dimethylurea moiety.

    N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl): Contains a pyrimidinyl group instead of a pyridinyl group.

Uniqueness

N’-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the methoxypyridinyl group enhances its binding affinity to biological targets, making it a valuable compound for research and development.

Properties

CAS No.

57191-22-7

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

3-[4-(6-methoxypyridin-2-yl)oxyphenyl]-1,1-dimethylurea

InChI

InChI=1S/C15H17N3O3/c1-18(2)15(19)16-11-7-9-12(10-8-11)21-14-6-4-5-13(17-14)20-3/h4-10H,1-3H3,(H,16,19)

InChI Key

BHONZVWNKVFWAQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)OC2=CC=CC(=N2)OC

Origin of Product

United States

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